

Teloxantrone potency comparison with CI-937 analogs

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Compound Focus: Teloxantrone

CAS No.: 91441-48-4

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Anthrapyrazole Activity & Development Data

| Compound | Alternative / Research Code | Key Experimental Findings & Potency Data | Clinical Trial Phase (as of 1993) |
|----------|-----------------------------|--|-----------------------------------|
|----------|-----------------------------|--|-----------------------------------|

| **Teloxantrone** | DuP 937, CI-937 | **In L1210 Leukemia Cells:** • Reduced cloning efficiency by 50% (IC_{50}) at (3.0×10^{-8}) M [1]. • Inhibited DNA synthesis by 50% at 0.33 μ M; inhibited RNA synthesis by 50% at 2.0 μ M, showing selective inhibition of DNA over RNA synthesis [1]. | Phase II (for colorectal carcinoma) [2] | | **CI-942** | - | **In L1210 Leukemia Cells:** • Reduced cloning efficiency by 50% (IC_{50}) at (1.5×10^{-7}) M [1]. • Inhibited DNA synthesis by 50% at 0.57 μ M; inhibited RNA synthesis by 50% at 11.3 μ M, showing a more pronounced selective inhibition of DNA over RNA synthesis than CI-937 [1]. | Information not available in search results |

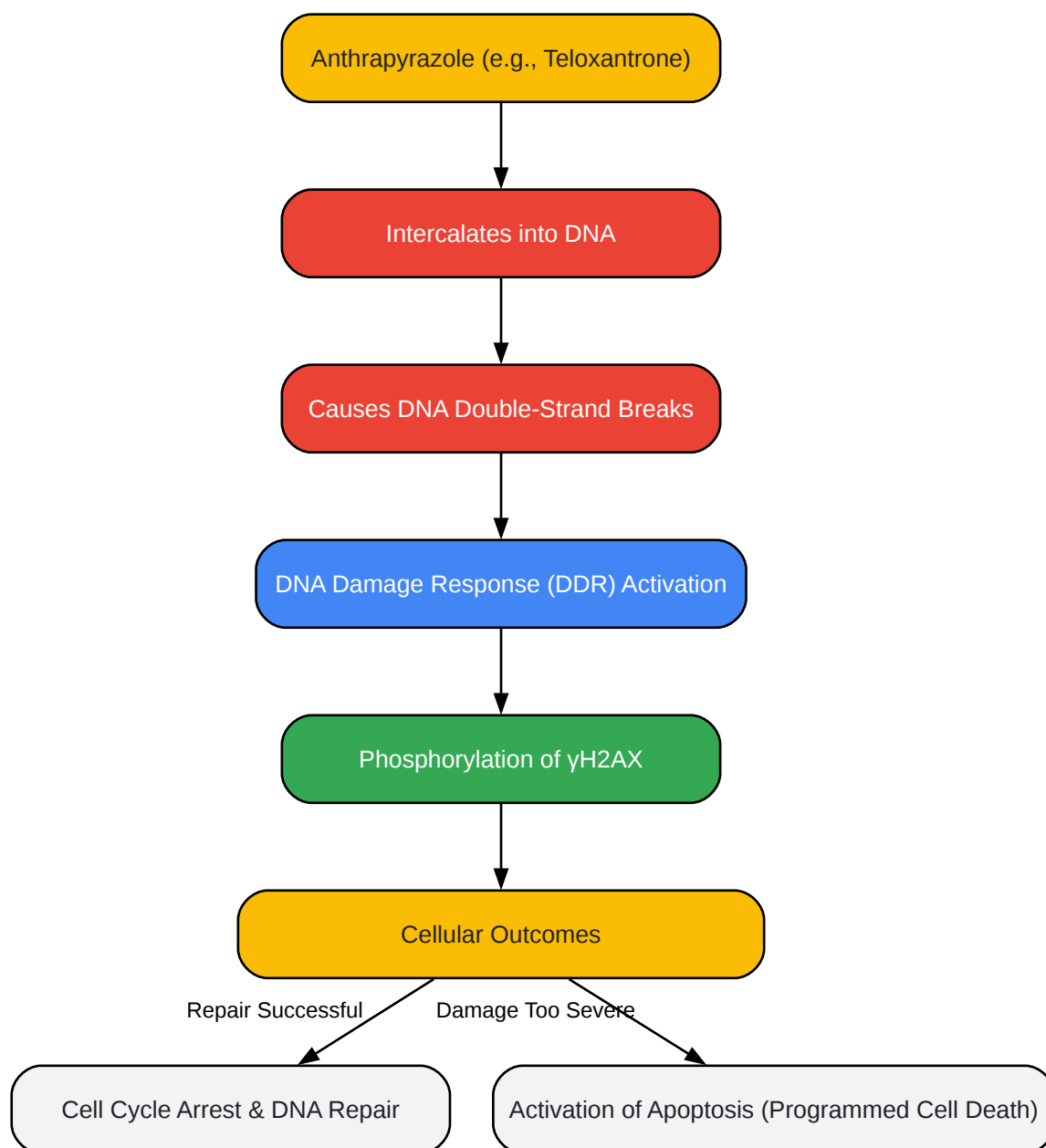
Based on the data, **CI-937 (Teloxantrone)** appears more potent than **CI-942** in cell-based assays, demonstrating a lower (better) IC_{50} for reducing cell cloning efficiency [1].

Mechanisms of Action and Experimental Insights

The anthrapyrazoles function primarily as **DNA intercalators**, a mechanism shared with drugs like mitoxantrone. The available research highlights several key biochemical properties and methodological approaches relevant to your guide.

- **Primary Mechanism:** CI-937 and CI-942 are potent DNA-binding agents. In an ethidium displacement assay, they demonstrated strong DNA binding, with CI-937 being slightly more potent in this regard [1].
- **Key Differentiating Mechanism:** A distinct characteristic of anthrapyrazoles is their **preferential inhibition of DNA synthesis over RNA synthesis**. This discriminatory effect was observed in both whole cells and in experiments with permeabilized cells, where the inhibition could be reversed by adding exogenous DNA [1].
- **Safety Profile Indicator:** Early research into this class noted that CI-937 and CI-942 induced significantly less oxygen consumption in a microsomal system compared to Adriamycin (doxorubicin), suggesting a potentially lower capacity for generating oxygen-free radicals and, consequently, a lower risk of cardiotoxicity [1].

The general mechanism of action for DNA-intercalating agents like anthrapyrazoles and the associated cellular response to DNA damage can be visualized as follows:



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References

1. In vitro DNA strand scission and inhibition of nucleic acid synthesis in... [pubmed.ncbi.nlm.nih.gov]

2. Phase II study on DuP 937 (Teloxantrone) in colorectal carcinoma [link.springer.com]

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